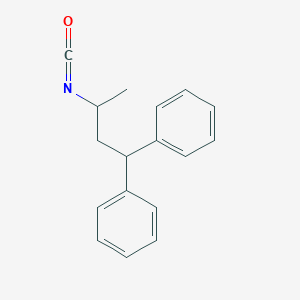
(3-Isocyanato-1-phenylbutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isocyanato-1-phenylbutyl)benzene is a chemical compound that belongs to the family of isocyanates. It has been widely used in the chemical industry as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of (3-Isocyanato-1-phenylbutyl)benzene is not well understood. However, it is known that isocyanates can react with various biological molecules such as proteins, nucleic acids, and lipids, leading to their modification and potential toxicity.
Effets Biochimiques Et Physiologiques
Exposure to (3-Isocyanato-1-phenylbutyl)benzene can cause various biochemical and physiological effects. It can cause irritation to the skin, eyes, and respiratory system. It can also cause sensitization, which can lead to allergic reactions upon subsequent exposure. Furthermore, it has been reported to have potential carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Isocyanato-1-phenylbutyl)benzene has advantages and limitations for lab experiments. One advantage is that it is readily available and relatively easy to synthesize. However, its potential toxicity and sensitization properties make it challenging to handle safely in the laboratory.
Orientations Futures
Future research directions for (3-Isocyanato-1-phenylbutyl)benzene could include investigating its potential use as a building block for the synthesis of new biologically active compounds. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity, with the aim of developing safer handling procedures and minimizing exposure risks.
Conclusion:
In conclusion, (3-Isocyanato-1-phenylbutyl)benzene is a chemical compound that has been widely used in the chemical industry as a building block for the synthesis of various organic compounds. It has been used in various scientific research applications and has potential for future use in the synthesis of biologically active compounds. However, its potential toxicity and sensitization properties make it challenging to handle safely in the laboratory. Further research is needed to better understand its mechanism of action and potential toxicity, with the aim of developing safer handling procedures and minimizing exposure risks.
Méthodes De Synthèse
The synthesis of (3-Isocyanato-1-phenylbutyl)benzene involves the reaction between 3-Aminopropylphenyl isocyanate and benzyl chloride. The reaction proceeds in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The product obtained is a white crystalline solid with a melting point of 75-77°C.
Applications De Recherche Scientifique
(3-Isocyanato-1-phenylbutyl)benzene has been used in various scientific research applications. It has been used as a building block for the synthesis of polyurethanes, which have applications in the production of adhesives, coatings, and foams. It has also been used in the synthesis of biologically active compounds such as antimicrobial agents and anticancer drugs.
Propriétés
Numéro CAS |
132195-06-3 |
|---|---|
Nom du produit |
(3-Isocyanato-1-phenylbutyl)benzene |
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
(3-isocyanato-1-phenylbutyl)benzene |
InChI |
InChI=1S/C17H17NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12H2,1H3 |
Clé InChI |
WGECOIGIJGJVHO-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N=C=O |
Synonymes |
N-(1-methyl-3,3-diphenylpropyl)isocyanate NMDPI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



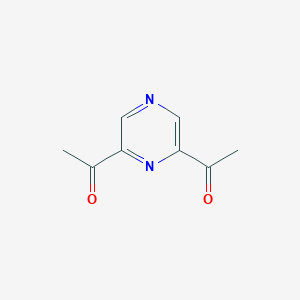
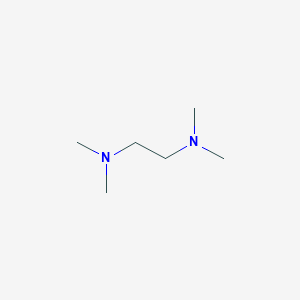
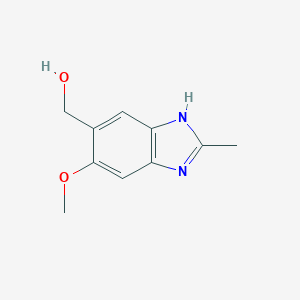
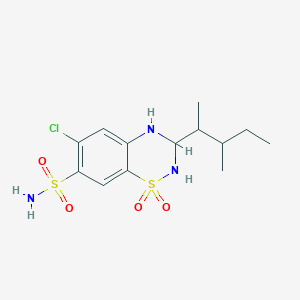
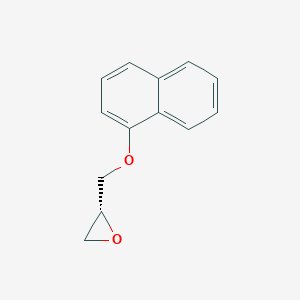
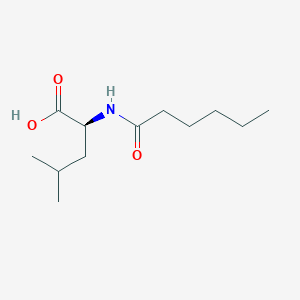
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
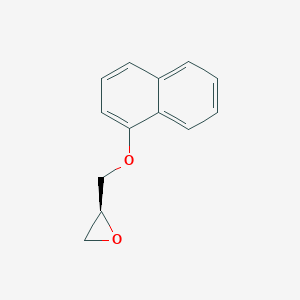
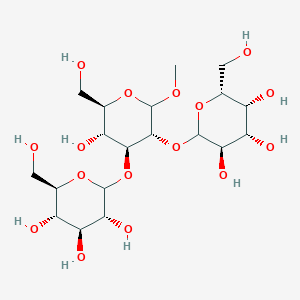
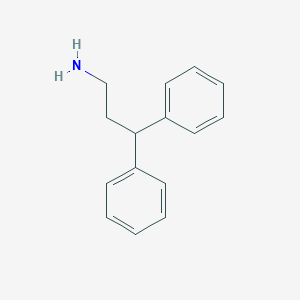
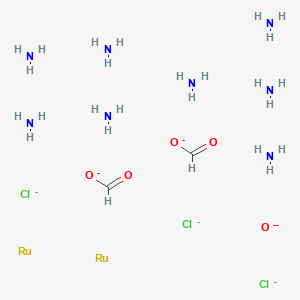
![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)
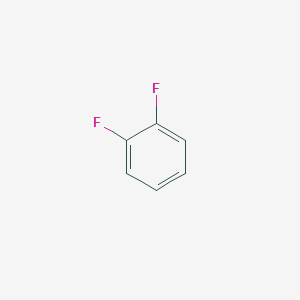
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)